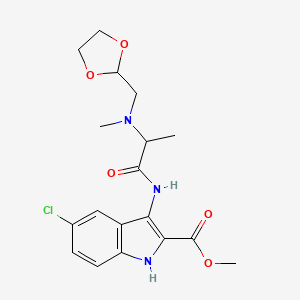
C18H22ClN3O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has a molecular weight of 395.84 g/mol . It is a derivative of thalidomide, which is a well-known medication with a complex history due to its teratogenic effects. Thalidomide and its derivatives have been studied extensively for their potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory conditions.
Preparation Methods
The synthesis of Thalidomide-O-C5-NH2 hydrochloride involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions to introduce the necessary functional groups and achieve the final product. The reaction conditions are typically mild, and the process avoids the use of highly toxic reagents like selenium dioxide, ensuring a safer and more environmentally friendly synthesis . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Thalidomide-O-C5-NH2 hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Thalidomide-O-C5-NH2 hydrochloride: has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications in treating cancers, particularly multiple myeloma, and inflammatory diseases like Crohn’s disease.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of Thalidomide-O-C5-NH2 hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the immune system, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. The compound binds to cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway, leading to the degradation of specific target proteins and subsequent cellular effects .
Comparison with Similar Compounds
Thalidomide-O-C5-NH2 hydrochloride: can be compared with other thalidomide derivatives and similar compounds, such as:
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties and reduced side effects.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide: The parent compound, known for its historical use and subsequent withdrawal due to teratogenic effects.
The uniqueness of Thalidomide-O-C5-NH2 hydrochloride lies in its specific modifications, which enhance its therapeutic potential while minimizing adverse effects .
Properties
Molecular Formula |
C18H22ClN3O5 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
methyl 5-chloro-3-[2-[1,3-dioxolan-2-ylmethyl(methyl)amino]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H22ClN3O5/c1-10(22(2)9-14-26-6-7-27-14)17(23)21-15-12-8-11(19)4-5-13(12)20-16(15)18(24)25-3/h4-5,8,10,14,20H,6-7,9H2,1-3H3,(H,21,23) |
InChI Key |
SUHPFMIBOMFBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OC)N(C)CC3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















